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molecular formula C14H11NO4 B3052177 2-Nitro-biphenyl-4-carboxylic acidmethyl ester CAS No. 39180-36-4

2-Nitro-biphenyl-4-carboxylic acidmethyl ester

Cat. No. B3052177
M. Wt: 257.24 g/mol
InChI Key: QLBQDTHLYXLDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 212a (0.100 g, 0.384 mmol) was combined with iodobenzene (0.375 mL, 3.35 mmol) and copper powder (0.188 g, 2.96 mmol) and the mixture heated in a sealed tube to 218° C. for 90 minutes. The reaction mixture was subsequently diluted with dichloromethane and filtered through celite. The crude product, obtained by concentration under vacuum, was purified by flash chromatography on silica gel (ethyl acetate-hexanes) to give the title compound (0.0847 g, 86
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper
Quantity
0.188 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](Br)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClCCl.[Cu]>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)=[O:14]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])=O
Step Two
Name
Quantity
0.375 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
copper
Quantity
0.188 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
218 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The crude product, obtained by concentration under vacuum
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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